molecular formula C18H16N2O12S B12781280 Betanidin sulfate CAS No. 37717-82-1

Betanidin sulfate

Cat. No.: B12781280
CAS No.: 37717-82-1
M. Wt: 484.4 g/mol
InChI Key: NNVGPBLBYBOOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betanidin sulfate is a naturally occurring compound belonging to the betalain pigment group, specifically the betacyanins, which are responsible for the red-violet coloration in various plants. Betanidin is the aglycone form of betanin, commonly found in red beets (Beta vulgaris). These pigments are known for their antioxidant properties and are widely used in the food industry as natural colorants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betanidin can be synthesized from betanin through hydrolysis. The process involves reacting betanin with dilute ammonia in the presence of l-proline, resulting in the formation of indicaxanthin. This intermediate can then be converted into betanidin by reacting it with excess S-cyclodopa .

Industrial Production Methods: Industrial production of betanidin sulfate often involves extraction from natural sources such as red beets. The extraction process typically includes maceration, filtration, and purification steps to isolate the pigment. High-performance liquid chromatography (HPLC) is commonly used for the quantification and purification of betanidin .

Chemical Reactions Analysis

Types of Reactions: Betanidin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Oxidation of betanidin can generate radical cations, which further react to form neutral phenoxy radicals .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Betanidin exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species. This activity is facilitated by the presence of hydroxyl groups on the betanidin molecule, which can undergo oxidation-reduction reactions .

Comparison with Similar Compounds

Properties

CAS No.

37717-82-1

Molecular Formula

C18H16N2O12S

Molecular Weight

484.4 g/mol

IUPAC Name

(4E)-6-carboxy-4-[2-(2-carboxy-5,6-dihydroxyindol-1-ium-1-ylidene)ethylidene]-2,3-dihydro-1H-pyridin-1-ium-2-carboxylate;hydrogen sulfate

InChI

InChI=1S/C18H14N2O8.H2O4S/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26;1-5(2,3)4/h1-3,5-7,11H,4H2,(H5,21,22,23,24,25,26,27,28);(H2,1,2,3,4)

InChI Key

NNVGPBLBYBOOHJ-UHFFFAOYSA-N

Isomeric SMILES

C\1C([NH2+]C(=C/C1=C/C=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-]

Canonical SMILES

C1C([NH2+]C(=CC1=CC=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.